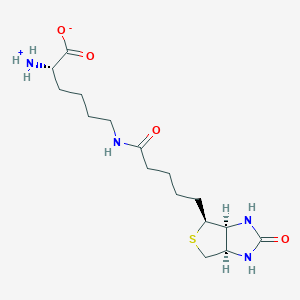

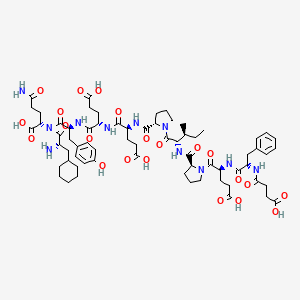

L-Glutamine, N2-(N-(N-(N-(N-(1-(N-(1-(N-(N-(3-carboxy-1-oxopropyl)-L-phenylalanyl)-L-alpha-glutamyl)-L-prolyl)-L-isoleucyl)-L-prolyl)-L-alpha-glutamyl)-L-alpha-glutamyl)-L-tyrosyl)-3-cyclohexyl-L-alanyl)-

货号 B1667161

CAS 编号:

138828-04-3

分子量: 1404.5 g/mol

InChI 键: FQJMDZBACZEDKY-VMIARKKQSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

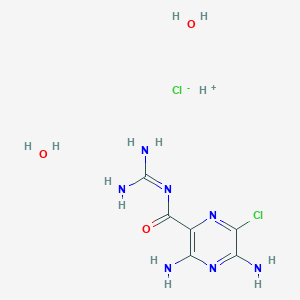

BMS 180742 is a thrombin exosite inhibitor.

科学研究应用

Histochemical Investigations

- Peptidase Activity: A study highlighted the hydrolysis of various peptide 2-naphthylamides, including L-alanyl, L-leucyl, L-lysyl, alpha, L-glutamyl, and gamma, L-glutamyl, indicating their significance in cellular processes in organs like the small intestine and kidney (Gossrau, 1977).

Synthesis and Molecular Studies

- Synthesis of Peptides: The synthesis of complex peptides involving glutamyl residues has been a subject of research, demonstrating the compound's utility in creating biologically active molecules (Guttmann & Boissonnas, 1959).

- Insulin Peptide Fragments: Research on the synthesis of insulin peptide fragments, involving L-glutamyl residues, highlights the compound's role in understanding and possibly treating diabetes (Kung et al., 1964).

Biochemical Behavior and Catabolism

- Isopeptide Behavior: A study explored the metabolic fate of isopeptides, including the L-glutamyl residue, indicating diverse applications in understanding protein and enzyme behavior (Hultsch et al., 2005).

Clinical Applications and Nutritional Science

- Amino Acid Utilization: Research on L-alanyl-L-glutamine demonstrates its rapid hydrolysis and potential in clinical nutrition, emphasizing the compound's importance in healthcare (Albers et al., 1988).

- Gamma-Glutamyl Transpeptidase: Investigation into N-gamma-glutamyl derivatives highlights the potential in targeting specific pathological conditions (Magnan et al., 1982).

Food Science and Agriculture

- Food-grade Synthesis: The synthesis of N-(β-D-Deoxyfructos-1-yl)-L-glutamic acid in a food-grade method indicates applications in food technology and biochemistry (Zhang et al., 2020).

属性

CAS 编号 |

138828-04-3 |

|---|---|

产品名称 |

L-Glutamine, N2-(N-(N-(N-(N-(1-(N-(1-(N-(N-(3-carboxy-1-oxopropyl)-L-phenylalanyl)-L-alpha-glutamyl)-L-prolyl)-L-isoleucyl)-L-prolyl)-L-alpha-glutamyl)-L-alpha-glutamyl)-L-tyrosyl)-3-cyclohexyl-L-alanyl)- |

分子式 |

C67H93N11O22 |

分子量 |

1404.5 g/mol |

IUPAC 名称 |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |

InChI 键 |

FQJMDZBACZEDKY-VMIARKKQSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |

规范 SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |

外观 |

Solid powder |

其他 CAS 编号 |

138828-04-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

FEPIPEEYXQ |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS 180742; Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln; BMS-180742; BMS180742; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Bimethoxycaine lactate

24407-55-4

Bimosiamose

187269-40-5

Biphenylindanone A

866823-73-6

Bindarit

130641-38-2